molecular formula C11H8FN5O B1450765 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 119222-39-8

3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No. B1450765
M. Wt: 245.21 g/mol
InChI Key: IRLRTOZJIGIHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (FBP) is a heterocyclic compound belonging to the triazole family. It is an important synthetic intermediate in organic chemistry, and has been studied extensively for its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry. FBP has a wide range of physiological and biochemical effects, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol have been a subject of scientific research due to their unique heterocyclic frameworks. These compounds are synthesized through various chemical reactions involving the initial substitution of functional groups, followed by treatment with different reagents to achieve the desired heterocyclic derivatives. For instance, the synthesis of a novel heterocyclic system involving [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives starts with the substitution of a 4-Cl function with benzylamine, followed by treatment with sodium nitrite and subsequent reactions to obtain the final derivatives. Density Functional Theory (DFT) studies, including Gauge-Independent Atomic Orbital (GIAO) 1H NMR calculations, are utilized to reveal regioselectivity and aid in the structural assignment of these compounds (Mozafari et al., 2016).

Fluorinated Derivatives and Chemical Transformations

Fluorinated derivatives of [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-c][1,2,4]triazines have been synthesized, demonstrating the versatility and chemical reactivity of these compounds. These reactions involve the use of 3-R-5-amino-1,2,4-triazoles with ethyl esters of 2-fluoroacetoacetic acid, leading to the formation of 2-R-fluoro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones. Further cyclization of triazolylhydrazones results in the formation of 7-R-3-fluoro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-ones (Ulomskiy et al., 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of these compounds have been investigated, highlighting their potential applications in medical and pharmaceutical research. For example, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized through three-component reactions exhibited in vitro antimicrobial and antifungal properties (Komykhov et al., 2017).

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as 1-(4-Fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, provides insights into the molecular configuration and interactions within these compounds. X-ray diffraction studies reveal details such as the coplanarity of the fused ring systems and the stabilization of the crystal packing through weak intermolecular interactions (Hu et al., 2011).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLRTOZJIGIHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

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